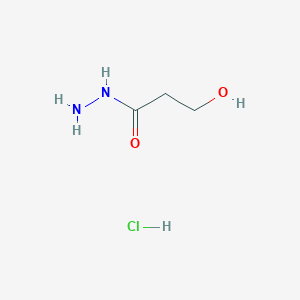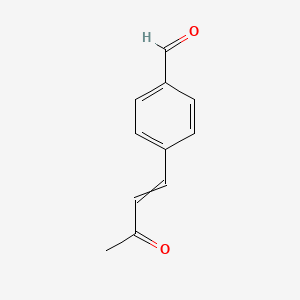![molecular formula C7H2Cl3N3 B11758436 2,4,7-Trichloropyrido[4,3-d]pyrimidine](/img/structure/B11758436.png)
2,4,7-Trichloropyrido[4,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7-Trichloropyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H2Cl3N3 and a molecular weight of 234.47 g/mol . This compound is characterized by its three chlorine atoms attached to a pyrido[4,3-d]pyrimidine core, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloropyrido[4,3-d]pyrimidine typically involves the chlorination of pyrido[4,3-d]pyrimidine derivatives. One common method includes the reaction of pyrido[4,3-d]pyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction conditions often require careful control of temperature and chlorine concentration to achieve the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7-Trichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the use of bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield aminopyridopyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .
Applications De Recherche Scientifique
2,4,7-Trichloropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,7-Trichloropyrido[4,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity . The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets . The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated pyrimidine derivative with applications in medicinal chemistry.
2,4,8-Trichloropyrido[3,4-d]pyrimidine: A structurally similar compound with different chlorine atom positions, affecting its reactivity and applications.
Uniqueness
2,4,7-Trichloropyrido[4,3-d]pyrimidine is unique due to its specific chlorine substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated pyrimidine derivatives.
Propriétés
Formule moléculaire |
C7H2Cl3N3 |
|---|---|
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
2,4,7-trichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl3N3/c8-5-1-4-3(2-11-5)6(9)13-7(10)12-4/h1-2H |
Clé InChI |
SEDMOZARAXGFKP-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Cl)C(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B11758356.png)
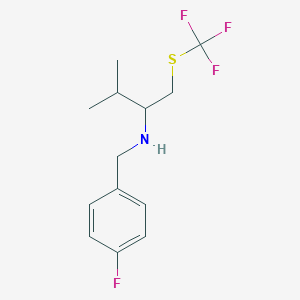
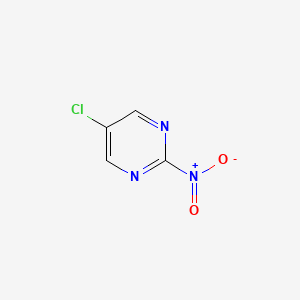
![(1R)-1-{3-[difluoro(oxolan-2-yl)methyl]phenyl}ethan-1-amine](/img/structure/B11758369.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758370.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11758377.png)

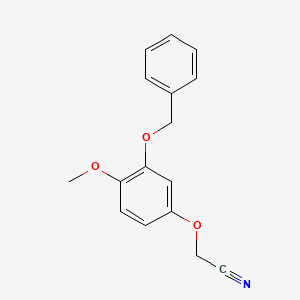
![[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbaldehyde](/img/structure/B11758416.png)
![tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11758428.png)
